2-Ethyl-5-methyl-1,3,4-thiadiazole
Description
Contextualization of 1,3,4-Thiadiazoles as Five-Membered Heterocyclic Ring Systems
The 1,3,4-thiadiazole (B1197879) ring is a planar, aromatic heterocyclic system. chemicalbook.com It is characterized by a five-membered ring containing one sulfur atom and two nitrogen atoms in positions 1, 3, and 4. chemicalbook.comnih.gov First described in 1882, the nature of this ring system was fully elucidated in 1890. chemicalbook.comnih.gov The presence of the sulfur and nitrogen heteroatoms imparts a unique electronic distribution, making the carbon atoms at the 2- and 5-positions electron-deficient. chemicalbook.com This electronic nature renders the ring susceptible to nucleophilic attack at these carbon atoms, while being relatively inert to electrophilic substitution. chemicalbook.com
The 1,3,4-thiadiazole nucleus is considered a bioisostere of the thiazole (B1198619) ring and is a structural component in a variety of pharmacologically active agents. chemicalbook.comrsc.org Its derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. gavinpublishers.comnih.govjocpr.com The stability of the 1,3,4-thiadiazole ring, attributed to its aromaticity, contributes to its favorable in vivo profile. gavinpublishers.comnih.gov
| Property | Description | Reference(s) |
| Ring Structure | Five-membered ring with one sulfur and two nitrogen atoms | chemicalbook.comnih.gov |
| Aromaticity | Aromatic, planar molecule | chemicalbook.com |
| Electronic Nature | Electron-deficient at C2 and C5 positions | chemicalbook.com |
| Reactivity | Prone to nucleophilic attack at C2 and C5 | chemicalbook.com |
| Stability | Stable in acidic media, ring cleavage in basic media | chemicalbook.com |
Significance of Alkyl Substitution in Thiadiazole Scaffolds for Academic Research
The introduction of substituents onto the 1,3,4-thiadiazole core is a fundamental strategy in medicinal and materials chemistry to modulate the physicochemical and biological properties of the resulting molecules. rsc.orgmdpi.com Alkyl groups, such as the ethyl and methyl groups in 2-Ethyl-5-methyl-1,3,4-thiadiazole, are of particular interest due to their ability to influence several key parameters.
The nature and position of alkyl substituents can significantly impact the lipophilicity of the thiadiazole derivative. nih.gov This, in turn, can affect the molecule's ability to cross cellular membranes and interact with biological targets. nih.gov Furthermore, the steric and electronic effects of alkyl groups can modulate the reactivity of the thiadiazole ring and influence the binding affinity of the molecule to specific enzymes or receptors. nih.govresearchgate.net Research has shown that even minor changes in the alkyl substitution pattern can lead to substantial differences in biological activity. For instance, studies on other substituted thiadiazoles have demonstrated that the presence of a methyl group can enhance the inhibitory activity against certain enzymes. nih.gov
| Influence of Alkyl Substitution | Effect | Reference(s) |
| Lipophilicity | Alters the molecule's ability to cross biological membranes. | nih.gov |
| Electronic Effects | Modulates the reactivity of the thiadiazole ring. | researchgate.net |
| Steric Hindrance | Influences binding affinity to biological targets. | nih.gov |
| Biological Activity | Can lead to significant variations in pharmacological effects. | nih.gov |
Overview of Research Trajectories for this compound and Related Derivatives
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for closely related 2,5-disubstituted 1,3,4-thiadiazoles provide a clear indication of its potential areas of investigation. The synthesis of such compounds is often achieved through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. nih.govsbq.org.br
The primary research interest in 2,5-dialkyl-1,3,4-thiadiazole derivatives lies in their potential as scaffolds for the development of new therapeutic agents. nih.gov The combination of different alkyl groups at the C2 and C5 positions allows for the fine-tuning of the molecule's properties to target specific biological pathways. For example, various 2,5-disubstituted 1,3,4-thiadiazoles have been investigated for their anticonvulsant, antimicrobial, and anticancer activities. gavinpublishers.comnih.gov
Furthermore, the functionalization of the alkyl substituents themselves can open up new avenues for creating more complex molecules with enhanced or novel properties. mdpi.com For instance, the methyl or ethyl group could be a site for further chemical modification to introduce other functional groups, leading to the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. mdpi.com The exploration of such derivatives is a common strategy in drug discovery to optimize lead compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H8N2S/c1-3-5-7-6-4(2)8-5/h3H2,1-2H3 |
InChI Key |
DCJDSWQIZIJZDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation of 2 Ethyl 5 Methyl 1,3,4 Thiadiazole and Analogues
Conventional Synthetic Routes for 1,3,4-Thiadiazole (B1197879) Core Structures
Conventional methods for the synthesis of 1,3,4-thiadiazoles have been refined over decades, providing reliable and versatile pathways to this important heterocyclic system. These methods often involve the cyclization of open-chain precursors.
Cyclization Reactions of Thiosemicarbazides and Related Precursors
The most common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or their derivatives. This approach typically involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative, such as an acid chloride or anhydride, followed by cyclodehydration. The choice of the starting materials directly determines the substituents at the 2- and 5-positions of the thiadiazole ring.
For the synthesis of a compound like 2-Ethyl-5-methyl-1,3,4-thiadiazole, one could envision the reaction of a thiosemicarbazide bearing a methyl group with propanoic acid or its corresponding acyl chloride. A general representation of this reaction is the cyclodehydration of 1-acyl or 1-aroylthiosemicarbazides. Various dehydrating agents can be employed, including strong acids like sulfuric acid or polyphosphoric acid (PPA). google.com An improved process for preparing 2-amino-5-alkyl-1,3,4-thiadiazole compounds involves reacting an aliphatic acid and a thiosemicarbazide in a mineral acid medium of 15 to 35 percent sulfuric acid and 65 to 85 percent polyphosphoric acid by weight. google.com
A plausible route to a related compound, 5-ethyl-2-methylamino-1,3,4-thiadiazole, has been demonstrated, showcasing the feasibility of introducing an ethyl group at the 5-position. google.com In this synthesis, propionic acid is reacted with 4-methyl-3-thiosemicarbazide in a mixture of polyphosphoric acid and sulfuric acid. google.com This highlights the adaptability of the thiosemicarbazide cyclization route for generating various alkyl-substituted 1,3,4-thiadiazoles.
The following table summarizes representative examples of 1,3,4-thiadiazole synthesis via thiosemicarbazide cyclization:
| Starting Materials | Reagents/Conditions | Product | Reference |
| Pivalic acid and thiosemicarbazide | 25% Sulfuric acid and 75% Polyphosphoric acid | 2-amino-5-t-butyl-1,3,4-thiadiazole | google.com |
| Propionic acid and 4-methyl-3-thiosemicarbazide | Polyphosphoric acid and Sulfuric acid | 5-ethyl-2-methylamino-1,3,4-thiadiazole | google.com |
| 4-Ethyl-3-thiosemicarbazide and Carbon disulfide | NaOH, Ethanol, Reflux | 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol | chemicalbook.com |
| Methoxy cinnamic acid and Phenylthiosemicarbazide | Phosphorus oxychloride, Reflux | Substituted 1,3,4-thiadiazole derivatives | rsc.org |
Metal-Assisted Cyclization Techniques in Thiadiazole Synthesis
While many syntheses of 1,3,4-thiadiazoles are acid-catalyzed, metal-assisted cyclizations also play a role, particularly in specific transformations. For instance, the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be achieved through the cyclization of thiosemicarbazide derivatives in the presence of reagents like ferric chloride (FeCl₃).
Multicomponent Reaction Approaches to 1,3,4-Thiadiazole Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of 1,3,4-thiadiazole derivatives, MCRs can be designed to bring together three or more components to construct the heterocyclic ring and introduce desired substituents simultaneously. These reactions are highly valued for their ability to rapidly generate molecular diversity.
Green Chemistry Principles and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes. For the preparation of 1,3,4-thiadiazole derivatives, this has led to the development of more environmentally benign methods that often offer advantages in terms of reaction time, yield, and safety.
Microwave-Assisted Synthesis of Thiadiazole Derivatives
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of 1,3,4-thiadiazoles has benefited significantly from this technology.
Microwave-assisted synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides with various reagents under microwave irradiation. For example, the reaction of thiosemicarbazide with carboxylic acids or aldehydes can be accelerated, providing the desired thiadiazole derivatives in higher yields and in a fraction of the time required by conventional heating.
A comparison of conventional and microwave-assisted synthesis for a series of 1,3,4-oxadiazole (B1194373) derivatives, a related heterocyclic system, demonstrated that microwave irradiation at 300W for short intervals (30 seconds) for a total of 3-4 minutes could achieve results comparable to several hours of conventional refluxing. This highlights the potential for significant time and energy savings.
Ultrasonic Irradiation Techniques in Thiadiazole Formation
Ultrasonic irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate reaction rates.
The synthesis of 1,3,4-thiadiazole derivatives can be efficiently carried out using ultrasound. For instance, the reaction of thiocarbohydrazide (B147625) with various electrophiles under ultrasonic irradiation has been shown to produce 1,3,4-thiadiazine derivatives, which are structurally related to thiadiazoles. nih.gov These reactions often proceed in shorter times and with higher yields compared to silent (non-sonicated) reactions. The use of ultrasound can also, in some cases, eliminate the need for harsh catalysts or solvents, further enhancing the green credentials of the synthesis. nih.gov
A study on the synthesis of new 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives found that conducting the reactions under sonication led to improved rates and yields compared to classical conditions.
The following table provides a comparative overview of conventional versus green synthetic methods for related heterocyclic compounds, illustrating the potential benefits of microwave and ultrasonic assistance.
| Reaction Type | Conventional Method (Time) | Green Method (Time) | Yield Improvement | Reference |
| Synthesis of Schiff bases for triazole derivatives | Reflux (hours) | Ultrasound (60-65°C) | Significant | |
| Synthesis of 1,3,4-thiadiazole/bi-thiadiazole derivatives | Conventional heating | Sonication | Improved rates and yields | |
| Synthesis of 1,3,4-oxadiazole derivatives | Reflux (hours) | Microwave (3-4 min) | Good |
Biocatalytic and Heterogeneous Catalysis in Thiadiazole Synthesis
The synthesis of 1,3,4-thiadiazoles is increasingly benefiting from the advancements in biocatalysis and heterogeneous catalysis, which offer more sustainable and efficient alternatives to traditional synthetic methods.
Biocatalytic Approaches: The application of enzymes and whole-cell systems in the synthesis of heterocyclic compounds is a growing field of interest. While specific enzymatic synthesis for this compound is not extensively documented, related studies demonstrate the potential of biocatalysis. For instance, vanadium-dependent haloperoxidase enzymes have been successfully employed in the intermolecular oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles. acs.org This process involves an enzymatic halide recycling mechanism and showcases the ability of enzymes to mediate the formation of the thiadiazole ring. acs.org The reaction proceeds through two distinct enzyme-mediated S-bromination events, highlighting the intricate control achievable with biocatalysts. acs.org
Whole-cell biocatalysis, which utilizes entire microorganisms, presents another promising avenue. organic-chemistry.org This approach offers advantages such as the in-situ regeneration of cofactors, which can be a significant cost factor when using isolated enzymes. organic-chemistry.org Although direct application to this compound synthesis is yet to be widely reported, the successful synthesis of other nitrogen-containing heterocycles using whole-cell systems suggests its feasibility. nih.gov
Heterogeneous Catalysis: Heterogeneous catalysts and solid-supported reagents are instrumental in simplifying reaction procedures and purification processes for thiadiazole synthesis. One notable example is the use of polyphosphate ester (PPE) as a heterogeneous catalyst for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids. encyclopedia.pub This method avoids the use of harsh and toxic reagents like phosphorus oxychloride. encyclopedia.pub
Solid-phase synthesis has also emerged as a powerful technique for generating libraries of 1,3,4-thiadiazole derivatives. This methodology involves attaching the thiadiazole precursors to a solid support, carrying out the necessary chemical transformations, and then cleaving the final product from the support. semanticscholar.org For example, a polymer-bound thiosemicarbazide resin can be cyclized using p-toluenesulfonyl chloride as a desulfurizing agent, followed by functionalization of the resulting thiadiazole resin. semanticscholar.org
The following table summarizes some heterogeneous and biocatalytic methods for thiadiazole synthesis:
| Catalytic System | Reactants | Product Type | Key Features |
| Vanadium Haloperoxidase | Thioamides | 1,2,4-Thiadiazoles | Enzymatic halide recycling, mild conditions. acs.org |
| Polyphosphate Ester (PPE) | Thiosemicarbazide, Carboxylic Acids | 2-Amino-1,3,4-thiadiazoles | One-pot synthesis, avoids toxic reagents. encyclopedia.pub |
| Solid-Phase Synthesis | Polymer-bound Thiosemicarbazide | Diverse 1,3,4-Thiadiazoles | High-throughput synthesis, simplified purification. semanticscholar.org |
Derivatization Strategies for Ethyl and Methyl Substituents in 1,3,4-Thiadiazoles
The functionalization of the alkyl substituents at the 2- and 5-positions of the 1,3,4-thiadiazole ring is crucial for modifying the properties and exploring the structure-activity relationships of these compounds. The electron-deficient nature of the thiadiazole ring influences the reactivity of the attached alkyl groups.
Functionalization at the 2-Position of the Thiadiazole Ring
The ethyl group at the 2-position of the 1,3,4-thiadiazole ring offers several possibilities for chemical modification. The reactivity of an alkyl group on the thiadiazole ring is often compared to that of a methyl group on a picoline ring, suggesting that the α-protons of the ethyl group are acidic enough to be removed by a strong base. nih.gov
One key strategy for functionalization is deprotonation followed by electrophilic attack . For instance, treatment of a 2-methyl-1,3,4-thiadiazole (B8683032) derivative with a strong base like n-butyllithium can generate a lithiated intermediate. This nucleophilic species can then react with various electrophiles. A notable example is the reaction of the lithiated derivative of 2-methyl-1,5-diphenyl-1,3,4-thiadiazole with methyl iodide to yield the corresponding 2-ethyl homologue. nih.gov This principle can be extended to the ethyl group itself, where deprotonation would generate a carbanion that can react with a range of electrophiles to introduce new functional groups.
Oxidation of the ethyl group is another potential derivatization pathway. While direct oxidation of a 2-ethyl group is not extensively detailed, studies on related 2-alkylthio-1,3,4-thiadiazoles have shown that the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone. rsc.org This suggests that the ethyl group could potentially be oxidized at the benzylic-like position to introduce a hydroxyl or carbonyl group, although this would require specific oxidizing agents and conditions to control the reaction.
The following table outlines potential functionalization reactions at the 2-ethyl position:
| Reaction Type | Reagents | Potential Product |
| Deprotonation/Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl halide) | Elongated or branched alkyl chain |
| Oxidation | Oxidizing Agent | Hydroxylated or carbonylated derivative |
Manipulation of Alkyl Chains at the 5-Position
Similar to the 2-position, the methyl group at the 5-position of the 1,3,4-thiadiazole ring can be functionalized through various chemical strategies. The picoline-like reactivity is also applicable here, making the protons of the methyl group susceptible to deprotonation. nih.gov
Condensation reactions with aldehydes or other carbonyl compounds are a plausible method for elongating the alkyl chain at the 5-position. After deprotonation of the methyl group with a suitable base, the resulting carbanion can act as a nucleophile and attack the carbonyl carbon of an aldehyde, leading to a new carbon-carbon bond and the formation of a hydroxylated alkyl chain. Subsequent dehydration could then lead to a vinyl-substituted thiadiazole.
Halogenation of the methyl group could provide a handle for further nucleophilic substitution reactions. Radical halogenation could potentially introduce a bromine or chlorine atom onto the methyl group, creating a reactive site for the introduction of various nucleophiles such as amines, alkoxides, or cyanides. researchgate.net
The reactivity of the methyl group can also be influenced by the substituent at the 2-position. For example, in 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), functionalization primarily occurs at the thiol group. mdpi.com However, once the thiol is protected or modified, the methyl group could become the target for derivatization.
The table below summarizes potential manipulations of the 5-methyl group:
| Reaction Type | Reagents | Potential Product |
| Condensation | 1. Base 2. Aldehyde/Ketone | Hydroxyalkyl or alkenyl derivative |
| Halogenation | Radical Halogenating Agent (e.g., NBS) | Halomethyl derivative |
| Nucleophilic Substitution | (on halomethyl derivative) Nucleophile (e.g., R-NH2, R-O-) | Aminomethyl or alkoxymethyl derivative |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Ethyl-5-methyl-1,3,4-thiadiazole, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts, which in turn confirms the connectivity of the atoms within the molecule.
In a typical ¹H NMR spectrum of a related compound, 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, the methyl protons (CH₃) exhibit a singlet peak at approximately 2.741 ppm. The methylene (B1212753) protons (CH₂) adjacent to the sulfur atom and the chlorine atom appear as triplets at 3.648 ppm and 3.901 ppm, respectively, with a coupling constant (J) of 7.1 Hz. researchgate.net For this compound, one would expect to see a triplet for the methyl protons of the ethyl group and a quartet for the methylene protons, in addition to the singlet for the methyl group attached to the thiadiazole ring.
The ¹³C NMR spectrum provides information about the carbon framework. For instance, in 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, the methyl carbon (CH₃) resonates at 15.68 ppm, while the methylene carbons (-CH₂-S-) and (-CH₂-Cl) are found at 35.36 ppm and 42.33 ppm, respectively. The quaternary carbons of the thiadiazole ring (C-2 and C-5) are observed at 163.88 ppm and 165.48 ppm. researchgate.net Similarly, for this compound, distinct signals for the ethyl and methyl carbons, as well as the two thiadiazole ring carbons, would be expected. In a series of 1,3,4-thiadiazole (B1197879) derivatives, the two characteristic peaks for the carbons of the 1,3,4-thiadiazole ring were observed in the range of 158.4–164.23 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,3,4-Thiadiazoles
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole | CH₃ | 2.741 (s) | 15.68 | researchgate.net |
| -CH₂-S- | 3.648 (t) | 35.36 | researchgate.net | |
| -CH₂-Cl | 3.901 (t) | 42.33 | researchgate.net | |
| C-2 (thiadiazole) | - | 163.88 | researchgate.net | |
| C-5 (thiadiazole) | - | 165.48 | researchgate.net | |
| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | -CH₃ | 2.27-2.57 (s) | 15.83-16.13 | dergipark.org.tr |
| Aromatic Protons | 7.23-8.27 | 117.54-146.67 | dergipark.org.tr |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
For 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, the calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 194.9812, with the experimentally found value being 194.9811, confirming its elemental formula. researchgate.net Similarly, for this compound, HRMS would be used to confirm its molecular formula of C₅H₈N₂S.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions, which then fragment in a characteristic manner. The analysis of these fragmentation patterns in tandem mass spectrometry (MS/MS) experiments helps to piece together the molecular structure. For instance, in studies of isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles, ESI-MS/MS has been shown to be a valuable tool for distinguishing between isomers based on their unique fragmentation pathways. mdpi.com Common fragmentation patterns for thiadiazole derivatives often involve the cleavage of side chains and the rupture of the heterocyclic ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of a thiadiazole derivative will show characteristic absorption bands. For example, the C=N stretching vibration within the 1,3,4-thiadiazole ring typically appears in the region of 1572-1598 cm⁻¹. The C-S-C stretching vibration is usually observed at lower wavenumbers, around 693-710 cm⁻¹. dergipark.org.tr Aliphatic C-H stretching vibrations from the ethyl and methyl groups would be expected in the range of 2800-3000 cm⁻¹. dergipark.org.tr
In the case of 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, characteristic IR peaks are observed at 1382, 1187, 1068, 1035, 696, and 615 cm⁻¹. researchgate.net The absence of certain bands can also be informative; for example, the lack of a carbonyl group absorption around 1700 cm⁻¹ can confirm that a desired reaction has occurred. dergipark.org.tr
Table 2: Characteristic IR Absorption Bands for Substituted 1,3,4-Thiadiazoles
| Functional Group Vibration | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| -NH stretching | 3153-3218 | dergipark.org.tr |
| Aromatic C-H | 3045-3079 | dergipark.org.tr |
| Aliphatic C-H | 2811-2982 | dergipark.org.tr |
| C=N (thiadiazole ring) | 1572-1598 | dergipark.org.tr |
| C=C | 1601-1627 | dergipark.org.tr |
X-ray Diffraction (XRD) Analysis for Solid-State Structures
While NMR, MS, and IR spectroscopy provide information about the molecular structure in solution or the gas phase, X-ray diffraction (XRD) analysis reveals the precise three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, and bond angles, which can definitively confirm the molecular structure and reveal conformational details. For many thiadiazole derivatives, single-crystal XRD has been essential for unambiguous structural proof, especially when distinguishing between regioisomers. researchgate.net For instance, in the case of a novel coumarin (B35378) derivative containing a 2-methyl-1,3,4-thiadiazole (B8683032) fragment, single-crystal XRD confirmed the connectivity and provided detailed information about the molecular geometry. researchgate.net
The way molecules pack in a crystal lattice is determined by intermolecular forces such as hydrogen bonding and van der Waals interactions. In a study of N-(5-ethyl- researchgate.netmdpi.comjyu.fi-thiadiazole-2-yl)toluenesulfonamide, X-ray powder diffraction (XRPD) combined with other techniques revealed that the molecules form extended double strands held together by C-H···π non-covalent interactions. nih.gov The investigation of these packing modes is crucial for understanding the physical properties of the material.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole |
| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine |
| N-(5-ethyl- researchgate.netmdpi.comjyu.fi-thiadiazole-2-yl)toluenesulfonamide |
| 1,2,3-thiadiazoles |
| 1,2,3-triazoles |
Reactivity, Chemical Transformations, and Mechanistic Studies
Electrophilic and Nucleophilic Reaction Pathways of the 1,3,4-Thiadiazole (B1197879) Ring
The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. chemicalbook.com This characteristic renders the carbon atoms at positions 2 and 5 susceptible to nucleophilic attack , especially when a good leaving group is present. chemicalbook.com Conversely, the ring is generally resistant to electrophilic substitution on the carbon atoms due to their electron-poor nature. chemicalbook.com
However, the nitrogen atoms of the thiadiazole ring are basic and can readily undergo electrophilic attack , such as N-alkylation or N-acylation, leading to the formation of 1,3,4-thiadiazolium salts. researchgate.net The presence of electron-donating alkyl groups, like the ethyl and methyl groups in 2-Ethyl-5-methyl-1,3,4-thiadiazole, can increase the electron density of the ring, potentially facilitating electrophilic attack to a greater extent than in the unsubstituted ring. chemicalbook.com
Under strongly basic conditions, the 1,3,4-thiadiazole ring can undergo cleavage. chemicalbook.com The stability of the ring in aqueous acidic medium is notably higher. chemicalbook.com
| Reaction Type | Reactivity at Ring Atoms | Influencing Factors |
| Nucleophilic Attack | Favored at C2 and C5 positions | Presence of a good leaving group |
| Electrophilic Attack | Favored at N3 and N4 positions | Presence of electron-donating substituents |
| Ring Cleavage | Occurs under strong basic conditions | --- |
Transformations of Alkyl and Amino Substituents on the Thiadiazole Core
The alkyl and amino substituents on the 1,3,4-thiadiazole core are key sites for chemical modifications, allowing for the synthesis of a wide array of derivatives.
The reactivity of a methyl group attached to the 1,3,4-thiadiazole ring is comparable to that of the methyl group in picoline, indicating its potential for condensation reactions and other transformations at the alpha-carbon. While direct studies on the ethyl group of this compound are limited, it is expected to undergo similar reactions, although potentially at a different rate due to steric and electronic differences. Research on related compounds has shown that changing methyl or phenyl substituents to an ethyl group can significantly influence cytotoxic activities, suggesting a steric factor in molecular interactions. nih.gov
Amino groups on the thiadiazole ring are versatile functional handles. nih.gov They can be acylated, alkylated, or participate in the formation of Schiff bases. nih.govnih.gov For instance, 2-amino-1,3,4-thiadiazoles react with 1,3-dicarbonyl compounds, and the nature of the product can be independent of the specific dicarbonyl compound used. nih.gov The reactivity of the amino group is crucial for the derivatization of these compounds to enhance their biological properties. nih.gov
Rearrangement Reactions of 2-Amino-5-alkyl-1,3,4-thiadiazines and Related Systems
A notable reaction of systems related to substituted 1,3,4-thiadiazoles is the acid-catalyzed rearrangement of 2-amino-1,3,4-thiadiazines to 3-amino-2-thiazolimines. rsc.org The mechanism is proposed to involve a transannular nucleophilic attack by the N(3) atom at the sp3-hybridized carbon atom in the 5-position of the thiadiazine ring. rsc.org
Studies on a series of 5-alkyl-2-amino-1,3,4-thiadiazines have shown that the rate of this rearrangement is dependent on the nature of the alkyl group. The reaction rates decrease along the series: methyl > ethyl > isopropyl > t-butyl. rsc.org This trend is characteristic of an SN2 reaction, where steric hindrance plays a significant role. rsc.org The rearrangement of 2-amino-5-benzyl-1,3,4-thiadiazine is faster than that of 5-aryl substituted thiadiazines but slower than the 5-methyl and 5-ethyl analogues. rsc.org
| 5-Substituent | Relative Rate of Rearrangement |
| Methyl | Fastest |
| Ethyl | Slower than methyl |
| Isopropyl | Slower than ethyl |
| t-Butyl | Slowest |
| Benzyl | Slower than methyl and ethyl, faster than aryl |
| Phenyl | Extremely slow |
Complexation and Coordination Chemistry with Metal Ions by Thiadiazole Ligands
The 1,3,4-thiadiazole scaffold, with its nitrogen and sulfur heteroatoms, provides multiple potential coordination sites for metal ions. The coordination mode of thiadiazole-derived ligands is versatile and depends on the substituents present on the ring. semanticscholar.org
In the case of this compound, coordination with a metal ion could occur through one or both of the ring nitrogen atoms. The presence of other donor atoms in substituents, such as hydroxyl or amino groups in related compounds, can lead to chelation, forming stable metal complexes. semanticscholar.orgresearchgate.net For instance, in some complexes, chelation occurs via a thiadiazole nitrogen and a deprotonated hydroxyl group from a neighboring substituent. semanticscholar.org
Studies on various 1,3,4-thiadiazole derivatives have shown coordination with a range of transition metal ions including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netnih.gov The resulting complexes can exhibit different geometries, such as tetrahedral, octahedral, or square planar, depending on the metal ion and the ligand. researchgate.net For example, complexes of 2,5-bis(acetylmethylthio)-1,3,4-thiadiazole with Mn(II) and Ni(II) were found to be tetrahedral, while those with Co(II), Cu(II), and Pt(II) were octahedral, and the Pd(II) complex was square planar. researchgate.net
The coordination of metal ions to 1,3,4-thiadiazole derivatives can significantly enhance their biological properties. researchgate.net
| Metal Ion | Typical Coordination Geometry with Thiadiazole Ligands |
| Mn(II) | Tetrahedral |
| Co(II) | Octahedral |
| Ni(II) | Tetrahedral, Octahedral |
| Cu(II) | Octahedral |
| Pd(II) | Square Planar |
| Pt(II) | Octahedral |
Computational Chemistry and Theoretical Modeling of 2 Ethyl 5 Methyl 1,3,4 Thiadiazole and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. acs.orgdergipark.org.tr DFT calculations have been widely employed to investigate the structural features and properties of 1,3,4-thiadiazole (B1197879) derivatives. acs.orgrsc.org The B3LYP functional, a hybrid method, is a popular and reliable choice for such calculations, often paired with basis sets like 6-311++G(d,p) to achieve comprehensive results. acs.orgdergipark.org.tr
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic transport properties, chemical reactivity, and kinetic stability of a molecule. acs.orgsapub.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. acs.orgresearchgate.net
For 1,3,4-thiadiazole derivatives, the HOMO is often located over the thiadiazole ring and electron-donating substituents, while the LUMO is distributed over the ring and any electron-accepting groups. sapub.org The HOMO-LUMO transition, therefore, represents an intramolecular charge transfer (ICT), which can be responsible for the molecule's biological activities. sapub.org In a study of 1-(5-methyl-1,3,4-thiadiazol-2-yl) pyrrolidine-2-ol, the HOMO-LUMO energy gap was calculated at the B3LYP/6-311++G(d,p) level, revealing the molecule's chemical activity through its frontier molecular orbitals. researchgate.net
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -7.012 | -4.586 | 2.426 |
| 1-(5-methyl-1,3,4-thiadiazol-2-yl) pyrrolidine-2-ol | B3LYP/6-311++G(d,p) | -6.543 | -1.521 | 5.022 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and softness (S). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness represents its resistance to change in electron distribution. scielo.br These parameters are vital for understanding the interactions of the molecule with other chemical species.
For instance, in a study of novel 1,3,4-thiadiazole compounds, these electronic parameters were calculated from the FMO energy eigenvalues to investigate the correlation between the minimum molecular energy and the electronic properties of different conformers. scielo.br
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In various 1,3,4-thiadiazole derivatives, the nitrogen atoms of the thiadiazole ring and other heteroatoms often represent the most negative potential sites, indicating their role as key interaction centers. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational methods used to characterize noncovalent interactions, which are crucial for understanding the stability and crystal packing of molecules. mdpi.comnih.gov QTAIM analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of chemical bonds, including weak hydrogen bonds and van der Waals interactions. nih.govnih.gov
These methods have been successfully applied to various 1,3,4-thiadiazole derivatives to elucidate the intra- and intermolecular interactions that govern their supramolecular structures. mdpi.comnih.govnih.gov For example, in a study of adamantane-1,3,4-thiadiazole hybrids, QTAIM was used to characterize N–H⋯N hydrogen bonds and H-H bonding, revealing their significant roles in the stabilization of the crystal structures. nih.gov Similarly, RDG analysis complements QTAIM by providing a visual representation of noncovalent interaction regions within a molecule. mdpi.com
Spectroscopic Property Prediction through Computational Methods
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties such as vibrational (IR and Raman) and electronic (UV-Vis) spectra. acs.orgdergipark.org.tr Theoretical calculations of vibrational frequencies, when compared with experimental data, allow for a complete and accurate assignment of the observed spectral bands. acs.org For 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated FT-IR and FT-Raman spectra showed good coherence with the recorded experimental spectra. acs.org
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. researchgate.net For 1-(5-methyl-1,3,4-thiadiazol-2-yl) pyrrolidine-2-ol, the calculated UV spectrum showed excellent agreement with the experimental data, with a predicted transition at 245.28 nm closely matching the recorded value of 245 nm. researchgate.net
| Compound | Spectroscopic Method | Experimental Value | Calculated Value | Method/Basis Set |
|---|---|---|---|---|
| 1-(5-methyl-1,3,4-thiadiazol-2-yl) pyrrolidine-2-ol | UV-Vis (λmax) | 245 nm | 245.28 nm | TD-B3LYP/6-311++G(d,p) |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | IR (N-H stretch) | 3407 cm-1 | 3432 cm-1 | B3LYP/6-311G(d,p) |
Conformational Analysis and Torsional Barriers
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining the energy barriers for rotation around single bonds (torsional barriers). For flexible molecules like 2-Ethyl-5-methyl-1,3,4-thiadiazole, which has rotatable ethyl and methyl groups, understanding the conformational landscape is essential.
In a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the rotational barrier of the amino group was calculated to understand its orientation relative to the thiadiazole ring. acs.org The dihedral angles illustrating the orientation of the ring with respect to the amino group were found to be around 176.5°, and frequency calculations were performed to analyze the transition state of the rotation. acs.org Such analyses provide valuable information on the molecule's flexibility and the accessibility of different conformations, which can influence its interactions with biological targets.
Advanced Applications in Materials Science
Charge-Transporting Capacities and Semiconducting Properties of Thiadiazole Derivatives
The 1,3,4-thiadiazole (B1197879) moiety is recognized for its electron-deficient nature, which makes it an excellent electron-accepting unit in the design of organic semiconductors. This property is crucial for creating materials with n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) characteristics, which are essential components in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Research into conjugated systems incorporating thiadiazole has shown that these derivatives can be integral to charge-transfer complexes that exhibit photoconductivity. isres.org The electronic properties and charge transport capabilities of these materials are heavily influenced by their molecular geometry and how they pack in the solid state. researchgate.net By pairing the electron-accepting thiadiazole core with electron-donating units, researchers can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient charge injection, separation, and transport in electronic devices. While specific charge mobility values for 2-Ethyl-5-methyl-1,3,4-thiadiazole are not extensively documented, studies on analogous 1,2,5-thiadiazole (B1195012) derivatives have been used to create thermally stable radical-anion salts and conducting charge-transfer complexes, highlighting the potential of the broader thiadiazole class in this field. isres.org
Table 1: Factors Influencing Charge-Transport in Thiadiazole-Based Materials
| Feature | Description | Impact on Properties |
|---|---|---|
| Electron Affinity | The 1,3,4-thiadiazole ring is electron-deficient, making it a good electron acceptor. | Facilitates n-type or ambipolar charge transport. |
| Molecular Packing | The arrangement of molecules in the solid state (e.g., π-stacking). | Determines the efficiency of charge hopping between molecules. researchgate.net |
| Donor-Acceptor Structure | Combining thiadiazole (acceptor) with electron-donating groups. | Allows for tuning of HOMO/LUMO energy levels and the material's band gap. |
| Structural Rigidity | The rigid, aromatic nature of the thiadiazole ring. | Promotes planar molecular structures, which can enhance π-orbital overlap and charge mobility. |
Photoluminescence and Photoconductivity in Thiadiazole-Based Materials
Thiadiazole derivatives are key components in the synthesis of photoluminescent materials, particularly those that emit in the long-wavelength visible and near-infrared (NIR) regions. The electron-withdrawing character of the thiadiazole unit is again central to this application. When conjugated with a strong electron-donating moiety within the same molecule, an intramolecular charge transfer (ICT) can occur upon photoexcitation. The relaxation of this ICT state results in the emission of light, or photoluminescence.
For instance, studies on conjugates of a carbon-bridged styrylstilbene (a donor) and various thiadiazole acceptors have produced materials with efficient, tunable emissions. nih.gov Depending on the strength of the thiadiazole-based acceptor and the polarity of the solvent, the emission color can be shifted from yellow-orange to deep-red and even into the NIR spectrum. nih.gov Some of these materials have demonstrated high photoluminescence quantum yields (PLQYs), reaching up to 0.71 in organic solvents. nih.gov The rigid and planar structure of these molecules helps to minimize non-radiative decay pathways, thereby enhancing emission efficiency. nih.gov Furthermore, some thiadiazole-based charge-transfer complexes have been noted for their photoconductivity, a property where a material's electrical conductivity increases upon exposure to light. isres.org
Table 2: Photophysical Properties of Donor-Thiadiazole Conjugates
| Compound | Emission Range (nm) | Max. PLQY | Solvent/Medium |
|---|---|---|---|
| Cz-COPV2-BTz-COPV2-Cz | 569–619 | 0.71 | Organic Solvents |
| Cz-COPV2-NTz-COPV2-Cz | 590–668 | 0.71 | Organic Solvents |
| Cz-COPV2-BBTz-COPV2-Cz | 750–1200 | 0.19 | Cyclohexane |
Data sourced from a study on carbon-bridged styrylstilbene and thiadiazole conjugates. nih.gov
Mesomorphism and Liquid Crystalline Systems Derived from Thiadiazoles
The rigid, linear, and planar geometry of the 2,5-disubstituted 1,3,4-thiadiazole core makes it an excellent mesogen—a fundamental unit for building liquid crystalline molecules. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are foundational to modern display technology (LCDs).
Systematic studies on 2,5-disubstituted 1,3,4-thiadiazole derivatives have revealed that these compounds can form various types of liquid crystal phases (mesophases). tandfonline.comtandfonline.com By attaching flexible alkyl or alkoxy chains to the rigid thiadiazole core, scientists can induce mesomorphic behavior. The type of mesophase and the temperature range over which it is stable are highly dependent on the molecular structure, including the length of the terminal chains and the nature of any linking groups. tandfonline.comtandfonline.com For example, certain homologous series of 1,3,4-thiadiazoline derivatives have been shown to exhibit a nematic phase for shorter chain lengths, while longer chains promote the formation of more ordered smectic A phases. tandfonline.com Many thiadiazole-based systems have been found to exhibit broad smectic C mesophases, which are of particular interest for applications in ferroelectric liquid crystal devices. tandfonline.com
Table 3: Influence of Molecular Structure on Liquid Crystal Phases in Thiadiazole Derivatives
| Structural Feature | Influence on Mesophase | Example Phase Observed |
|---|---|---|
| Rigid Core | 2,5-disubstituted 1,3,4-thiadiazole provides necessary structural rigidity. | Foundation for mesomorphism. |
| Terminal Chains | Flexible alkyl/alkoxy chains of varying lengths. | Shorter chains (n=1-3) favor nematic phases; longer chains (n=4-8) favor smectic A phases. tandfonline.com |
| Linking Groups | Carboxylate or oxymethylene units connecting parts of the molecule. | Affects transition temperatures and phase stability. tandfonline.com |
| Lateral Substituents | Atoms or small groups attached to the side of the core. | Can modify packing and transition temperatures. tandfonline.com |
Corrosion Inhibition Studies of Thiadiazole Compounds
Thiadiazole derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. jmaterenvironsci.comnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov
The effectiveness of these compounds is attributed to several molecular features:
Heteroatoms: The presence of nitrogen and sulfur atoms with lone pairs of electrons facilitates strong coordination with vacant d-orbitals of metal atoms on the surface. buet.ac.bd
π-Electrons: The aromatic thiadiazole ring possesses a system of π-electrons that can interact with the metal surface.
Adsorption Mechanism: The adsorption can occur via a combination of physical (electrostatic) and chemical (chemisorption) interactions, often following the Langmuir adsorption isotherm. nih.govresearchgate.netnih.gov
Studies on compounds structurally similar to this compound, such as 2-amino-5-ethyl-1,3,4-thiadiazole, have demonstrated significant inhibition efficiency. jmaterenvironsci.comresearchgate.net Research shows that the inhibition efficiency generally increases with the concentration of the thiadiazole derivative. jmaterenvironsci.comnih.govnih.gov These compounds typically act as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates of the corrosion process. nih.gov
Table 4: Corrosion Inhibition Efficiency of Various Thiadiazole Derivatives on Mild Steel
| Inhibitor Compound | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 2-amino-5-ethyl-1,3,4-thiadiazole (AET) | Formic/Acetic Acid | Varies with conditions | jmaterenvironsci.com |
| 2-amino-5-ethyl-1,3,4-thiadiazole (TTD) | Dilute HCl | 74.2% (from polarization) | researchgate.net |
| 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) | Dilute H₂SO₄ | Increases with concentration | jmaterenvironsci.com |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | 1 M HCl | 94.6% (at 0.5 mM) | nih.gov |
Supramolecular Chemistry and Self Assembly Phenomena
Hydrogen Bonding Networks and Intermolecular Interactions in Thiadiazole Crystals
While specific crystal structure data for 2-Ethyl-5-methyl-1,3,4-thiadiazole is not extensively documented in publicly available literature, the supramolecular arrangement can be inferred from closely related analogues, such as 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-ethyl-1,3,4-thiadiazole. The 1,3,4-thiadiazole (B1197879) ring itself possesses nitrogen atoms that can act as hydrogen bond acceptors.
In the crystal structures of 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole, extensive three-dimensional hydrogen-bonding networks are observed. uni.luresearchgate.net These networks are in contrast to the one-dimensional hydrogen-bonding pattern found in the unsubstituted 2-amino-1,3,4-thiadiazole (B1665364). uni.lu The presence of the methyl and ethyl groups influences the molecular packing, leading to similar three-dimensional associations despite the different space groups of the crystals. uni.luresearchgate.net
The primary hydrogen bonding motif in these amino-substituted thiadiazoles involves the amino group acting as a hydrogen bond donor and the nitrogen atoms of the thiadiazole ring acting as acceptors. uni.lu This results in the formation of dimers and larger repeating ring systems. uni.luresearchgate.net For instance, repeating ring systems composed of six associated molecules have been identified. uni.lu
In the case of this compound, which lacks a strong hydrogen bond donor like an amino group, the intermolecular interactions are likely to be dominated by weaker C-H···N and C-H···S hydrogen bonds. The nitrogen atoms of the thiadiazole ring and the sulfur atom can act as acceptors for hydrogen atoms from the ethyl and methyl groups of neighboring molecules. The crystal packing of N-(5-ethyl- researchgate.netnih.govnih.gov-thiadiazole-2-yl)toluenesulfonamide, for example, is characterized by extended double strands held together by C-H···π interactions. mdpi.com
Table 1: Hydrogen Bonding Geometries in 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole uni.luresearchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(D-H···A) (°) |
| 2-amino-5-methyl-1,3,4-thiadiazole | ||||
| N-H···N | 0.86 | 2.21 | 3.06 | 170 |
| N-H···N | 0.86 | 2.35 | 3.18 | 162 |
| 2-amino-5-ethyl-1,3,4-thiadiazole | ||||
| N-H···N | 0.86 | 2.19 | 3.04 | 171 |
| N-H···N | 0.86 | 2.41 | 3.25 | 165 |
Note: The data presented is for the amino-substituted analogues and serves as a model for the potential interactions involving the thiadiazole ring.
π-Stacking Interactions and Two-Dimensional Supramolecular Organization
The 1,3,4-thiadiazole ring is an aromatic system, and as such, it can participate in π-stacking interactions. These interactions are crucial in the formation of two-dimensional and three-dimensional supramolecular architectures. The extent and nature of π-stacking are influenced by the electronic properties of the substituents on the thiadiazole ring.
While direct studies on the π-stacking of this compound are limited, research on other thiadiazole and oxadiazole systems provides valuable insights. For instance, in a series of N-pyridyl ureas bearing 1,3,4-oxadiazole (B1194373) moieties, both (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π–π interactions were observed, influencing the crystal packing. nih.gov A survey of the Cambridge Structural Database reveals numerous examples of 1,3,4-thiadiazoles participating in intermolecular π–π interactions with both five- and six-membered aromatic rings. nih.gov
The presence of electron-donating alkyl groups, such as the ethyl and methyl groups in the target compound, can influence the electron density of the thiadiazole ring and thus modulate the strength of π-stacking interactions. In a study on sulfoester and sulfonamide derivatives, the interplay between hydrogen bonding and π-stacking was found to be critical in determining the molecular conformation. nih.gov The absence of strong hydrogen bond donors in this compound might favor conformations that allow for more significant π-stacking.
In the crystal structure of a salt of 2-amino-5-ethyl-1,3,4-thiadiazole, a three-dimensional supramolecular framework is generated through a combination of C—H⋯O and π–π interactions. researchgate.net This highlights the cooperative nature of different non-covalent interactions in building complex supramolecular structures.
Self-Assembly of Thiadiazole Derivatives into Higher-Order Architectures
The ability of thiadiazole derivatives to self-assemble into well-defined higher-order architectures is of significant interest for the development of functional materials. The introduction of specific functional groups onto the this compound core can be used to program the self-assembly process.
A notable example is the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with α,ω-dihalogenoalkanes to create symmetrical bis-thiadiazoles. mdpi.com In these systems, two thiadiazole units are connected by a flexible alkyl linker. The length of this linker plays a crucial role in the resulting supramolecular architecture. It has been observed that increasing the length of the hydrocarbon bridge leads to greater flexibility and a wider range of coordination modes when these ligands are used to form metal-organic frameworks.
The self-assembly of these bis-thiadiazole ligands can lead to the formation of one-dimensional chains or more complex networks through a combination of hydrogen bonding, π-stacking, and van der Waals interactions. The orientation of the thiadiazole rings relative to each other is also a key factor, with different rotational conformers being possible. mdpi.com
Furthermore, the introduction of substituents that can engage in specific and directional interactions, such as long alkyl chains, can be used to induce the formation of liquid crystalline phases or other ordered assemblies. The role of alkyl side chains in modulating the self-assembly and physical properties has been demonstrated in various heterocyclic systems. researchgate.net
Q & A
Q. How do self-assembled monolayers (SAMs) of thiadiazole derivatives protect metal surfaces from corrosion?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
